N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a synthetic small molecule characterized by a cyclobutanecarboxamide core linked to a 4-fluorobenzo[d]thiazol heterocycle and a dimethylaminoethyl side chain. The dimethylaminoethyl group contributes to solubility and bioavailability via protonation under physiological conditions.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS.ClH/c1-19(2)9-10-20(15(21)11-5-3-6-11)16-18-14-12(17)7-4-8-13(14)22-16;/h4,7-8,11H,3,5-6,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELJQTXQOOTUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3CCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: CHClFNOS
- Molecular Weight: Approximately 437.9 g/mol
- CAS Number: 1216545-86-6
The structure features a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a cyclobutane carboxamide framework, which are believed to contribute to its biological activities.
Research indicates that compounds with similar structural features often exhibit significant biological activities through various mechanisms:
- Antitumor Activity: Compounds related to benzothiazoles have demonstrated potential antitumor effects by inhibiting cell proliferation. For instance, studies have shown that certain derivatives can effectively stop the growth of cancer cells in vitro .
- Antimicrobial Effects: The presence of the dimethylamino group enhances solubility and bioavailability, which may improve the compound's interaction with microbial targets. Preliminary studies suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of benzothiazole derivatives, which share structural similarities with the compound . In vitro assays demonstrated that certain derivatives exhibited IC values ranging from 2.12 μM to 7.02 μM against various cancer cell lines, indicating promising antitumor potential .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
The antimicrobial properties of related compounds were assessed using broth microdilution methods according to CLSI guidelines. The tested compounds showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for development into new antimicrobial agents .
Case Studies
-
Case Study on Anticancer Properties:
In a study involving multiple benzothiazole derivatives, researchers found that compounds similar to this compound exhibited higher cytotoxicity in 2D assays compared to 3D models, highlighting the importance of structural modifications for enhanced efficacy . -
Case Study on Antimicrobial Efficacy:
A series of tests conducted on related compounds revealed that those containing fluorinated benzothiazole rings demonstrated superior antibacterial activity compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules from the evidence, focusing on heterocyclic cores, substituents, and functional groups. Key distinctions in synthesis, spectral properties, and molecular features are highlighted below.
Structural Analogues with Benzo[d]thiazol or Thiazol Moieties
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Structure: Features a thiazol-2-yl group with a chloromethyl substituent and a phenylsulfonylacetamide side chain. Synthesis: Prepared via carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane, similar to methods used for carboxamide derivatives . Key Difference: Lacks the dimethylaminoethyl group and cyclobutane ring, reducing conformational rigidity compared to the target compound.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Structure: Thiazol-2-amine core with a 4-chlorophenyl group and a dimethylamino benzylidene Schiff base. Spectral Data: IR spectra confirm C=N stretching (~1600 cm⁻¹) and NH vibrations (~3300 cm⁻¹), distinct from the target compound’s carboxamide C=O (~1660–1680 cm⁻¹) . Key Difference: The Schiff base introduces pH-dependent reactivity, unlike the stable carboxamide linkage in the target compound.
Analogues with Cyclopropane or Cyclobutane Cores
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) Structure: Cyclopropanecarboxamide linked to a thiazol-2-yl group and a trifluoromethoxybenzoyl substituent. Synthesis: Utilizes cyclopropanecarboxylic acid coupling to thiazol-2-amine, analogous to carboxamide formation in the target compound .
Compounds with Dimethylaminoethyl or Similar Side Chains
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Structure: Hydroxyquinoline carboxamide with a dimethylaminopropyl chain. Molecular Weight: 309.79 g/mol, lighter than the target compound due to the absence of the benzo[d]thiazol and cyclobutane groups . Key Difference: The hydroxyquinoline core may engage in π-π stacking interactions absent in the benzo[d]thiazol system.
Ranitidine Hydrochloride Structure: Contains a dimethylaminomethyl furan and a nitroethenediamine group. Bioavailability: The dimethylamino group enhances solubility, similar to the target compound, but the nitro group introduces redox sensitivity .
Data Table: Structural and Spectral Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s benzo[d]thiazol and cyclobutane groups require multi-step synthesis, as seen in analogous triazole and thiazol derivatives (e.g., Friedel-Crafts acylation and carbodiimide coupling) .
- Tautomerism : Unlike 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), the target compound lacks tautomeric equilibria, enhancing stability .
- Fluorine Effects: The 4-fluoro substituent on the benzo[d]thiazol may improve metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., 4-chlorophenyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
